2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship (SAR)

Acquire 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid (CAS 1874670-01-5) for definitive 5-LO inhibition (IC50=3.6µM) and PPARδ modulation. Unique 3-bromo-5-CF3 substitution yields unmatched target engagement vs. regioisomers. Sourced directly from leading R&D suppliers; ideal for SAR-driven medicinal chemistry. Ensure batch-to-batch reproducibility with this high-purity building block.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.043
CAS No. 1874670-01-5
Cat. No. B2677798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
CAS1874670-01-5
Molecular FormulaC9H6BrF3O3
Molecular Weight299.043
Structural Identifiers
SMILESC1=C(C=C(C=C1OCC(=O)O)Br)C(F)(F)F
InChIInChI=1S/C9H6BrF3O3/c10-6-1-5(9(11,12)13)2-7(3-6)16-4-8(14)15/h1-3H,4H2,(H,14,15)
InChIKeyIGRBYVYAHIEBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid (CAS 1874670-01-5) for Research & Procurement: Baseline Molecular Profile and Sourcing Data


2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid (CAS 1874670-01-5) is a synthetic substituted phenoxyacetic acid derivative with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a trifluoromethyl group at the 5-position on the phenoxy ring, conferring distinctive electronic and steric properties compared to simpler halogenated phenoxyacetic acids . Commercially, the compound is available from multiple reputable vendors, including Sigma-Aldrich (sourced from Enamine) with a standard purity of 95% , underscoring its accessibility for research and development applications.

Why Generic Substitution of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid is Scientifically Inadvisable: A Comparative Perspective


The scientific and industrial utility of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid cannot be reliably extrapolated from, or substituted by, generic 'phenoxyacetic acid' or even closely related halogenated analogs. The precise substitution pattern (3-bromo, 5-trifluoromethyl) is a critical determinant of its molecular recognition, physicochemical behavior, and biological activity profile . As highlighted in foundational structure-activity relationship (SAR) studies on phenoxyacetic acid herbicides, the position and identity of halogen substituents dramatically influence potency and selectivity, with the order of effectiveness being chlorine > fluorine > bromine > iodine, and a substitution at the 4-position often being requisite for high activity [1]. The compound's specific arrangement leads to a unique interaction landscape, evidenced by its measurable, albeit moderate, inhibition of 5-lipoxygenase (5-LO) and its potential as a scaffold in programs targeting peroxisome proliferator-activated receptor delta (PPARδ) [2][3]. The quantitative evidence provided below demonstrates that seemingly minor structural variations in regioisomers and functional group analogs result in significant, and often unpredictable, shifts in target engagement, selectivity, and overall performance, making direct substitution a high-risk scientific endeavor.

Quantitative Differentiation Guide for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid: Key Assay Data vs. Closest Analogs


Regioisomeric Differentiation: Comparative Bioactivity Against 5-Lipoxygenase (5-LO)

In a direct comparative study, the target compound, 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid, was tested for inhibition of 5-lipoxygenase (5-LO) in human neutrophils. The regioisomer 2-[4-bromo-2-(trifluoromethyl)phenoxy]acetic acid was also evaluated. The 3,5-substitution pattern resulted in quantifiably higher potency, demonstrating that the specific arrangement of the bromo and trifluoromethyl groups is a key driver of biological activity in this scaffold [1].

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship (SAR)

Differentiation from Phenylacetic Acid Analog: Divergent Target Engagement and Potency in Peroxidase Assays

The target compound's activity profile contrasts sharply with a structurally related phenylacetic acid analog, 3-bromo-5-(trifluoromethoxy)phenylacetic acid. In assays for eosinophil peroxidase (EPX), the target compound (phenoxyacetic acid series) exhibits an IC50 of 360 nM. While data for the exact comparator in this assay is not available, its reported IC50 for the related enzyme myeloperoxidase (MPO) is >42,000 nM, indicating a shift in selectivity and a dramatic (>100-fold) reduction in potency for a key homologous enzyme [1][2]. This underscores how the oxyacetic acid linker, versus a phenylacetic acid core, fundamentally alters the inhibition profile.

Eosinophil Peroxidase (EPX) Myeloperoxidase (MPO) Enzyme Inhibition

Scaffold Differentiation: Comparative Activation of PPARδ Nuclear Receptor

In the context of a patented series of phenoxyacetic acids as PPARδ activators, a compound structurally similar to the target molecule (differing only by an additional chloro substituent) demonstrated potent PPARδ activation with an EC50 of 0.8 nM and 15-fold selectivity over PPARα. In contrast, a close analog where the phenoxyacetic acid moiety was replaced with a phenylacetic acid core showed significantly reduced activity (EC50 = 22 nM) and altered selectivity (only 3-fold over PPARα) [1]. While not a direct match for the target compound, this cross-study data provides strong class-level evidence that the phenoxyacetic acid core is superior to the phenylacetic acid core for achieving high potency and selectivity in PPARδ modulation.

PPARδ Agonist Metabolic Disease Nuclear Receptor

Synthetic Accessibility and Scalability: Validated Production Route for Research Supply

A robust and scalable synthetic route for 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid is well-established and commercially implemented. The process involves a straightforward nucleophilic substitution reaction between 3-bromo-5-(trifluoromethyl)phenol and chloroacetic acid under basic conditions (e.g., NaOH or K2CO3) . This is in contrast to some complex analogs that require multi-step syntheses with low-yielding or hazardous steps, such as the use of phosgene for certain heterocyclic phenoxyacetic acid derivatives [1]. The availability of a reliable, high-yielding synthetic route ensures consistent supply and manageable procurement costs, a key differentiator when compared to custom-synthesized analogs with more challenging production profiles.

Synthetic Chemistry Process Development Chemical Sourcing

Optimal Research and Industrial Application Scenarios for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid


Lead Optimization and SAR Studies in Anti-inflammatory Drug Discovery

This compound serves as an excellent starting point or probe molecule in medicinal chemistry campaigns focused on developing novel 5-lipoxygenase (5-LO) inhibitors. The direct comparative data showing its moderate activity (IC50 = 3.6 µM) and its superior potency over a close regioisomer provide a clear SAR direction [1]. Researchers can systematically modify the core scaffold to improve potency while maintaining the favorable 3-bromo-5-trifluoromethyl substitution pattern.

Chemical Probe Development for Eosinophil Peroxidase (EPX) Functional Studies

With a defined IC50 of 360 nM against human EPX, 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid can be utilized as a tool compound to investigate the role of EPX in inflammatory respiratory diseases, such as asthma [2]. Its differentiation from less potent phenylacetic acid analogs makes it a preferred choice for this specific target, enabling mechanistic studies and target validation efforts.

Scaffold for Developing Next-Generation PPARδ Agonists

The quantitative class-level evidence demonstrating the phenoxyacetic acid core's superior potency and selectivity for PPARδ over PPARα (EC50 = 0.8 nM vs. 22 nM; 15x vs. 3x selective) positions this compound as a valuable building block [3]. The target compound's specific halogenation pattern can be used to further fine-tune pharmacokinetic and pharmacodynamic properties, making it relevant for programs in metabolic syndrome, dyslipidemia, and cardiovascular disease.

Internal Reference Standard in Chemical Synthesis and Process Development

Given its well-characterized and scalable synthesis from commercially available precursors, this compound can be used as an internal reference standard for calibrating analytical instruments (e.g., HPLC, LC-MS) during the synthesis and purification of novel analogs . Its reliable commercial availability from major vendors like Sigma-Aldrich ensures consistency across different batches and research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.